molecular formula C24H18O B287845 1,3-Dibenzylidenetetralin-2-one

1,3-Dibenzylidenetetralin-2-one

Cat. No. B287845
M. Wt: 322.4 g/mol
InChI Key: VJMUZPOKSLRNSH-DDACHCBRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dibenzylidenetetralin-2-one (DBT) is a synthetic compound that belongs to the tetralin family. DBT has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1,3-Dibenzylidenetetralin-2-one is not fully understood. However, it has been proposed that 1,3-Dibenzylidenetetralin-2-one acts as a selective dopamine D3 receptor agonist. The activation of dopamine D3 receptors has been linked to the regulation of reward-related behaviors, which makes 1,3-Dibenzylidenetetralin-2-one a potential therapeutic agent for the treatment of drug addiction and other neurological disorders.
Biochemical and Physiological Effects
1,3-Dibenzylidenetetralin-2-one has been found to have various biochemical and physiological effects. In animal studies, 1,3-Dibenzylidenetetralin-2-one has been shown to increase locomotor activity, induce hyperactivity, and increase dopamine release in the striatum. 1,3-Dibenzylidenetetralin-2-one has also been found to have anxiolytic and antidepressant-like effects in animal models. However, the exact biochemical and physiological effects of 1,3-Dibenzylidenetetralin-2-one in humans are not fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,3-Dibenzylidenetetralin-2-one in lab experiments is its high selectivity for dopamine D3 receptors. This makes 1,3-Dibenzylidenetetralin-2-one a valuable tool for studying the role of dopamine D3 receptors in various physiological processes. However, one of the limitations of using 1,3-Dibenzylidenetetralin-2-one in lab experiments is its low solubility in water, which can make it difficult to administer to experimental animals.

Future Directions

There are several future directions for the study of 1,3-Dibenzylidenetetralin-2-one. One of the most promising directions is the development of 1,3-Dibenzylidenetetralin-2-one-based therapeutics for the treatment of drug addiction and other neurological disorders. Another direction is the development of 1,3-Dibenzylidenetetralin-2-one-based fluorescent probes for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1,3-Dibenzylidenetetralin-2-one in humans.
Conclusion
In conclusion, 1,3-Dibenzylidenetetralin-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. 1,3-Dibenzylidenetetralin-2-one has been found to act as a selective dopamine D3 receptor agonist, which makes it a potential therapeutic agent for the treatment of drug addiction, schizophrenia, and other neurological disorders. 1,3-Dibenzylidenetetralin-2-one has also been studied for its potential application as a fluorescent probe for the detection of metal ions in biological samples. However, further studies are needed to fully understand the biochemical and physiological effects of 1,3-Dibenzylidenetetralin-2-one in humans.

Synthesis Methods

1,3-Dibenzylidenetetralin-2-one can be synthesized through a one-pot reaction between benzaldehyde and cyclohexanone in the presence of piperidine as a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by an intramolecular aldol condensation reaction. The yield of 1,3-Dibenzylidenetetralin-2-one can be increased by optimizing the reaction conditions such as the reaction temperature, reaction time, and the amount of catalyst.

Scientific Research Applications

1,3-Dibenzylidenetetralin-2-one has been used in scientific research for various applications. One of the most promising applications of 1,3-Dibenzylidenetetralin-2-one is in the field of neuroscience. 1,3-Dibenzylidenetetralin-2-one has been found to act as a selective dopamine D3 receptor agonist, which makes it a potential therapeutic agent for the treatment of drug addiction, schizophrenia, and other neurological disorders. 1,3-Dibenzylidenetetralin-2-one has also been studied for its potential application as a fluorescent probe for the detection of metal ions in biological samples.

properties

Product Name

1,3-Dibenzylidenetetralin-2-one

Molecular Formula

C24H18O

Molecular Weight

322.4 g/mol

IUPAC Name

(1Z,3E)-1,3-dibenzylidene-4H-naphthalen-2-one

InChI

InChI=1S/C24H18O/c25-24-21(15-18-9-3-1-4-10-18)17-20-13-7-8-14-22(20)23(24)16-19-11-5-2-6-12-19/h1-16H,17H2/b21-15+,23-16-

InChI Key

VJMUZPOKSLRNSH-DDACHCBRSA-N

Isomeric SMILES

C\1C2=CC=CC=C2/C(=C/C3=CC=CC=C3)/C(=O)/C1=C/C4=CC=CC=C4

SMILES

C1C2=CC=CC=C2C(=CC3=CC=CC=C3)C(=O)C1=CC4=CC=CC=C4

Canonical SMILES

C1C2=CC=CC=C2C(=CC3=CC=CC=C3)C(=O)C1=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.